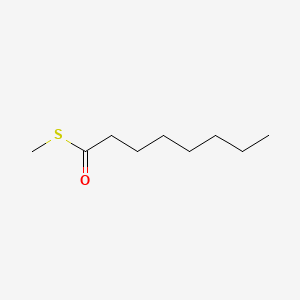

Octanethioic acid, S-methyl ester

Description

Contextualization within Thioester Chemistry and its Significance

Thioesters are defined by the functional group R-C(=O)-S-R' and are notable for their high-energy bond, which makes them more reactive than their oxygen ester analogs. fiveable.me This heightened reactivity is a cornerstone of their significance in both biochemistry and organic synthesis. fiveable.mebiologyinsights.com In the realm of biochemistry, thioesters are pivotal intermediates in numerous metabolic pathways. biologyinsights.comwikipedia.org Perhaps the most well-known example is acetyl-CoA, a thioester that serves as a central hub in metabolism, crucial for the synthesis and degradation of fatty acids and the citric acid cycle. biologyinsights.comlibretexts.org The high-energy nature of the thioester bond facilitates acyl group transfer, a fundamental process in the biosynthesis of fatty acids, steroids, and peptides. wikipedia.orglibretexts.org In fact, the importance of thioesters in metabolism has led to the "Thioester World" hypothesis, which posits that these molecules may have been key players in the origin of life, predating ATP as energy currency. wikipedia.orguni.edu

In organic synthesis, the reactivity of thioesters makes them valuable intermediates. tandfonline.comresearchgate.net They are effective acylating agents, capable of transferring an acyl group to other molecules, and are employed in the formation of new carbon-carbon bonds. fiveable.megonzaga.edu This reactivity is harnessed in sophisticated synthetic strategies like native chemical ligation for the synthesis of proteins. wikipedia.org

Historical Development of Methyl Thioester Research in Organic Synthesis

The study of thioesters, and by extension methyl thioesters, is intrinsically linked to the broader history of organic synthesis. Early methods for esterification, often involving the reaction of a carboxylic acid and an alcohol with a strong acid catalyst, laid the conceptual groundwork. google.com The synthesis of thioesters followed, with one of the classical methods being the reaction of an acid chloride with a salt of a thiol. wikipedia.org Another foundational route involves the alkylation of a thiocarboxylic acid salt. wikipedia.org For methyl thioesters specifically, this would involve using a methylating agent.

Over the years, research has focused on developing milder and more efficient methods for thioester synthesis. The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation of carboxylic acids and thiols became a common practice. biologyinsights.com More recent advancements have introduced a wide array of new reagents and catalytic systems. organic-chemistry.org These include metal-free protocols, such as the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for subsequent reaction with a thiol. nih.gov The development of methods for the direct conversion of aldehydes to thioesters represents a significant step forward in terms of atom economy and procedural simplicity. tandfonline.com Research into the synthesis of amino acid methyl esters has also contributed to the toolbox of methods applicable to methyl thioester preparation, for instance, using reagents like trimethylchlorosilane in methanol (B129727). warwick.ac.uknih.gov These ongoing developments continue to refine the synthesis of methyl thioesters, making them more accessible for a variety of research applications.

Broad Research Trajectories and Interdisciplinary Relevance of Octanethioic Acid, S-Methyl Ester

While a significant body of research exists for thioesters as a class, the specific research trajectories for this compound are more focused. One of the most direct applications is in the field of flavor and fragrance chemistry, as well as food science. A notable study identified S-methyl thioesters as potent aroma compounds in various cheeses, produced by Brevibacterium species during the ripening process. researchgate.netnih.gov Specifically, S-methyl thioesters derived from branched-chain amino acids and short-chain fatty acids were found to be key contributors to cheese aroma. researchgate.netnih.gov This highlights an important interdisciplinary relevance, connecting organic chemistry with microbiology and sensory science.

Based on the known reactivity of thioesters, this compound serves as a valuable synthetic intermediate. Its acyl group can be transferred in various chemical transformations, making it a building block for more complex molecules. fiveable.me The general reactivity of thioesters in forming amides, for example, suggests its potential use in the synthesis of N-octanoyl derivatives.

Furthermore, the broader field of thioester-functionalized materials opens up potential avenues for research involving long-chain thioesters like this compound. Thioesters are being incorporated into polymers to create responsive and biodegradable materials. warwick.ac.ukrsc.org The thiol-thioester exchange reaction is being explored in materials science for creating dynamic polymer networks that can respond to stimuli. rsc.org While direct research on the polymerization of this compound may be limited, its properties could be relevant to the design of novel polymers and functional materials.

Below are the chemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | S-methyl octanethioate | nist.gov |

| Synonyms | This compound; S-Methyl thiooctanoate | nist.gov |

| CAS Number | 2432-83-9 | nist.gov |

| Molecular Formula | C9H18OS | nist.gov |

| Molecular Weight | 174.304 g/mol | nist.gov |

Here is a table of calculated and experimental physical properties:

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -70.90 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -299.80 | kJ/mol | chemeo.com |

Structure

2D Structure

Properties

CAS No. |

2432-83-9 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

S-methyl octanethioate |

InChI |

InChI=1S/C9H18OS/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3 |

InChI Key |

UKPKZMMTLNIPKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)SC |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Octanethioic Acid, S Methyl Ester

Chemo- and Regioselective Synthesis Strategies for S-Methyl Thiooctanoate

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to minimize waste and avoid complex purification procedures. mdpi.com The synthesis of S-methyl thiooctanoate is no exception, with various strategies being developed to control the reaction outcome precisely.

Esterification Pathways Employing Octanethioic Acid Derivatives and Methanethiol (B179389)

One of the most direct and classical approaches to forming S-methyl thiooctanoate involves the reaction between a derivative of octanethioic acid and methanethiol or its corresponding salt, sodium methanethiolate (B1210775). The traditional synthesis of S-methyl thioesters using carboxylic acid derivatives and methanethiol has often been associated with issues like low yields and the need for severe reaction conditions. nih.gov A common pathway involves the acylation of the thiol. For instance, octanoyl chloride, an activated derivative of octanoic acid, can react readily with sodium methanethiolate in a nucleophilic acyl substitution reaction to yield S-methyl thiooctanoate and sodium chloride. wikipedia.org

Another route involves the direct condensation of octanethioic acid with methanethiol. However, this direct esterification is an equilibrium process and typically requires the presence of a dehydrating agent to drive the reaction to completion by removing the water formed. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often employed for this purpose. wikipedia.org The primary challenge in these methods often relates to the handling of methanethiol, a toxic and malodorous gas, which has prompted researchers to seek precursors that can generate it in situ. nih.gov

Thioesterification via Activated Carboxylic Acids and Alkyl Thiols

To circumvent the direct use of octanethioic acid, which may not be readily available, methods involving the activation of the more common octanoic acid are widely used. Activating the carboxylic acid enhances its electrophilicity, facilitating the attack by the thiol nucleophile.

Common strategies for activating carboxylic acids include:

Conversion to Acyl Halides: As mentioned, reacting octanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces octanoyl chloride, a highly reactive intermediate for thioesterification. wikipedia.org

Use of Coupling Reagents: A variety of coupling reagents can activate carboxylic acids in situ. Carbodiimides, such as DCC, are classic examples. wikipedia.org More recently, 1,1'-Carbonyldiimidazole (B1668759) (CDI) has been used as an effective activating agent. The reaction of a carboxylic acid with CDI forms a reactive acylimidazole intermediate, which then reacts with a thiol to form the thioester. nih.gov This metal-free approach allows for the synthesis of a wide range of S-methyl thioesters, including those derived from aliphatic acids like octanoic acid, under mild, room-temperature conditions. nih.gov

Formation of Acid Anhydrides: Octanoic anhydride (B1165640) can also serve as an acylating agent for methanethiol, typically in the presence of a base catalyst. wikipedia.org

These methods provide versatile and often high-yielding pathways to S-methyl thiooctanoate from its carboxylic acid precursor.

Table 1: Comparison of Activating Agents for Thioesterification

| Activating Agent | Precursor | Key Features | Typical Conditions |

|---|---|---|---|

| Thionyl Chloride | Octanoic Acid | Forms highly reactive acyl chloride | Anhydrous, often requires base scavenger |

| DCC | Octanoic Acid | Direct condensation with thiol | Forms urea byproduct |

| CDI | Octanoic Acid | Forms reactive acylimidazole, metal-free | Mild, room temperature |

Catalyst-Mediated Formation of S-Methyl Octanethioate

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical reactions. Both traditional and modern catalytic systems have been applied to the synthesis of thioesters.

Acid and Base Catalysis: The direct esterification of a carboxylic acid and a thiol can be accelerated by acid catalysts, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Similarly, base catalysis can be employed, often by deprotonating the thiol to form a more potent thiolate nucleophile. For instance, the addition of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly accelerate DCC-activated esterifications, suppressing side product formation and enabling reactions even with sterically hindered substrates at room temperature. organic-chemistry.org

Transition Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze challenging transformations. mdpi.com For the synthesis of S-methyl thioesters, nickel and palladium catalysts have been employed to convert carboxylic acids into the desired products using precursors like dimethyldisulfide as the methanethiol source. nih.gov These reactions can proceed at ambient temperatures with nickel catalysis or higher temperatures (>100 °C) with palladium catalysis. nih.gov Photocatalysis, often in conjunction with transition metals like nickel and iridium, represents another frontier, allowing for the conversion of carboxylic acids to S-methyl thioesters under mild, light-mediated conditions. nih.govorganic-chemistry.org However, the expense and potential toxicity of precious metal catalysts can be a drawback. nih.gov

Table 2: Catalytic Approaches for S-Methyl Thioester Synthesis

| Catalyst Type | Example | Reactants | Advantage | Disadvantage |

|---|---|---|---|---|

| Base | DMAP/DCC | Octanoic Acid, Methanethiol | Mild conditions, suppresses side products organic-chemistry.org | Stoichiometric byproduct from DCC |

| Transition Metal | Nickel complex | Octanoic Acid, Dimethyldisulfide | Ambient temperature nih.gov | Metal cost and toxicity |

| Transition Metal | Palladium complex | Carboxylic Acids, S-methylalkyl thioether | Broad applicability nih.gov | High temperature required nih.gov |

| Photocatalysis | Iridium/Nickel | Carboxylic Acid, Dimethyldisulfide | Mild, light-mediated conditions nih.gov | Requires two expensive metal catalysts nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for Octanethioic Acid, S-Methyl Ester

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduacs.org This paradigm shift is influencing the development of new synthetic routes for compounds like S-methyl thiooctanoate, focusing on sustainability, efficiency, and environmental impact. rsc.org

Solvent-Free Reaction Systems in Thioester Synthesis

One of the core principles of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which often contribute significantly to chemical waste and pose environmental and safety hazards. acs.org Consequently, developing solvent-free reaction systems is a key goal. rsc.org

For thioester synthesis, reactions can sometimes be conducted "neat," where one of the reactants acts as the solvent, or by using solid-state mixing techniques. Metal- and solvent-free protocols have been developed for synthesizing various organosulfur compounds. mdpi.com For example, a method for synthesizing phosphinothioates demonstrated that solvent-free conditions could lead to a near-quantitative conversion of starting materials, outperforming reactions conducted in various organic solvents. mdpi.com While specific examples for S-methyl thiooctanoate are not extensively detailed, the principles are broadly applicable. Ambient-light-promoted, solvent- and catalyst-free conditions have been successfully used for constructing certain types of vinyl thioesters, highlighting the potential of such approaches. organic-chemistry.org These strategies reduce waste, simplify product isolation, and lower energy consumption, aligning with the goals of green chemistry. acs.org

Atom Economy and Sustainable Reagent Utilization in this compound Production

In the pursuit of more sustainable synthetic routes for compounds like this compound, research has focused on replacing wasteful reagents with more atom-economical alternatives. Efforts to improve the sustainability of thioester synthesis include the use of safer coupling reagents such as propylphosphonic anhydride (T3P) and employing greener solvents like cyclopentanone. wikipedia.org

Novel Synthetic Routes and Process Intensification Techniques

Recent advancements in chemical synthesis have introduced novel methodologies and process intensification techniques that offer significant advantages over traditional batch processing. These modern approaches, including flow chemistry, microwave-assisted synthesis, and photochemical methods, can lead to higher yields, shorter reaction times, improved safety profiles, and enhanced scalability for the production of thioesters like this compound.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing compared to conventional batch reactors. europa.eu The high surface-area-to-volume ratio of flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions. europa.eu

For the synthesis of this compound, a flow chemistry approach would involve pumping solutions of the precursors, such as octanoyl chloride and sodium thiomethoxide, through a mixing junction and into a heated or cooled reactor coil. The precise control over residence time—the duration the reactants spend in the reactor—allows for the fine-tuning of reaction conditions to maximize product yield and minimize the formation of impurities. This level of control often leads to higher purity products, potentially reducing the need for extensive downstream purification. europa.eu

Furthermore, flow chemistry systems can be readily automated and scaled. The transition from laboratory-scale synthesis to industrial production can often be achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges associated with scaling up batch reactors. This makes flow chemistry a powerful tool for the efficient and reproducible production of thioesters.

Microwave-Assisted Synthesis Enhancements for Thioesters

Microwave-assisted synthesis has emerged as a valuable technique for accelerating a wide range of chemical transformations, including the formation of thioesters. nih.govacs.org Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. This can dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields. researchgate.net

Several efficient microwave-assisted protocols for thioester synthesis have been developed. One approach involves the catalyst-free acylation of thiols using an acylating agent under microwave irradiation, which can produce thioesters in excellent yields without the need for complex purification. nih.govacs.org Another rapid method describes the copper- or iron-catalyzed coupling of thiols with aldehydes under microwave conditions, with reactions completed in as little as five minutes in an aqueous medium. researchgate.net The efficiency of microwave heating allows for reactions to be conducted under milder conditions and often with less solvent, contributing to a greener chemical process.

The table below compares a conventional heating method with a microwave-assisted approach for a representative thioesterification reaction, highlighting the significant enhancement in reaction speed.

| Method | Catalyst | Solvent | Temperature | Time | Yield |

| Conventional Heating | Acid Catalyst | Toluene | 110°C (Reflux) | 6-12 hours | Moderate to Good |

| Microwave-Assisted | Copper/Iron | Water | 100°C | 5 minutes | Good to Excellent researchgate.net |

This table provides a generalized comparison. Specific results may vary based on substrates and precise conditions.

Photochemical Routes to S-Methyl Thioesters

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers novel and mild pathways to thioesters. Recent breakthroughs have established thiol-free protocols, which are particularly advantageous as they avoid the use of volatile and malodorous thiols. researchgate.net

One innovative strategy employs tetramethylthiourea as a dual-function reagent. Upon excitation by visible light (e.g., purple light at 405 nm), it acts as both a sulfur source and a potent photoreductant. This enables the coupling of widely available carboxylic acids and aryl halides to form a diverse range of thioesters under mild conditions. researchgate.net The process involves the light-induced activation of the aryl halide, followed by reaction with the sulfur source and subsequent coupling with the carboxylic acid. researchgate.net

Another advanced photochemical method uses a thiobenzoic acid as a dual reagent, serving as both a one-electron reducing agent and a reactant upon exposure to visible light. organic-chemistry.orgacs.org This approach advantageously proceeds without the need for an external photocatalyst. organic-chemistry.orgacs.org Such photochemical routes represent a significant step forward in thioester synthesis, providing access to these valuable compounds through more sustainable and operationally simple methods. These techniques are particularly promising for the late-stage functionalization of complex molecules. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Octanethioic Acid, S Methyl Ester

Hydrolysis and Transesterification Reactions of S-Methyl Thiooctanoate

The hydrolysis and transesterification of S-methyl thiooctanoate are fundamental reactions that involve the cleavage of the acyl-sulfur bond. These processes can be promoted by acid, base, or enzymatic catalysts, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms of Thioesters

The acid-catalyzed hydrolysis of thioesters like S-methyl thiooctanoate results in the formation of a carboxylic acid (octanoic acid) and a thiol (methanethiol). pearson.comwikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically hydronium ion (H₃O⁺). youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com

The key steps of the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism are as follows:

Protonation: The carbonyl oxygen of the thioester is protonated. youtube.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to the sulfur atom of the leaving group. This converts the methanethiol (B179389) group into a better leaving group (methanethiol itself). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanethiol as the leaving group. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

In highly concentrated strong acids, the mechanism for some esters can shift from the bimolecular AAC2 pathway to a unimolecular AAC1 pathway. researchgate.net This involves the rate-determining departure of the leaving group from the protonated substrate to form an acylium ion, which is then rapidly attacked by water. researchgate.net

Base-Promoted Hydrolysis Kinetics and Saponification

Under basic conditions, the hydrolysis of thioesters is known as saponification. This reaction is effectively irreversible and is promoted, rather than catalyzed, by a base such as hydroxide (B78521) (OH⁻). masterorganicchemistry.comlibretexts.org The process begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of S-methyl thiooctanoate. masterorganicchemistry.comyoutube.com

The mechanism involves two principal steps:

Nucleophilic Addition: The hydroxide ion adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and eliminating the most stable leaving group. In this case, the methanethiolate (B1210775) anion (CH₃S⁻) is a better leaving group than the hydroxide ion. libretexts.org

This produces octanoic acid and methanethiolate. However, under the basic reaction conditions, the octanoic acid, being acidic, is immediately deprotonated by the base (either another hydroxide ion or the methanethiolate formed). masterorganicchemistry.comlibretexts.org This acid-base reaction forms a carboxylate salt (sodium octanoate (B1194180), if NaOH is used) and methanethiol. masterorganicchemistry.com This final, irreversible deprotonation step drives the reaction to completion. libretexts.org To obtain the neutral carboxylic acid, a subsequent acidification step is required during workup. masterorganicchemistry.com

Enzymatic Hydrolysis by Thioesterases and Related Biocatalysts

Enzymes, particularly thioesterases, are highly efficient and selective catalysts for the hydrolysis of thioesters. libretexts.org These biocatalysts operate under mild conditions and are integral to many metabolic pathways, including fatty acid metabolism. chemrxiv.org The hydrolysis of S-methyl thiooctanoate by a thioesterase would yield octanoic acid and methanethiol.

Thioesterases are a diverse class of hydrolytic enzymes. libretexts.org For instance, a thioesterase isolated from Alcaligenes sp. has been shown to chemoselectively hydrolyze S-acyl sulfanylalkanoates. nih.gov The catalytic mechanism of many hydrolytic enzymes, such as acetylcholinesterase which hydrolyzes esters, often proceeds in two phases involving a covalent enzyme-substrate intermediate. libretexts.org A nucleophilic residue in the enzyme's active site (like serine) attacks the carbonyl carbon of the thioester, forming a covalent acyl-enzyme intermediate and releasing the thiol. In the second phase, a water molecule hydrolyzes this intermediate, releasing the carboxylic acid and regenerating the free enzyme. libretexts.org

| Catalyst Type | Description | Products |

| Acid (e.g., H₃O⁺) | Follows an AAC2 mechanism involving protonation and nucleophilic attack by water. youtube.com | Octanoic acid, Methanethiol |

| Base (e.g., OH⁻) | Involves direct nucleophilic attack by hydroxide, followed by an irreversible deprotonation. masterorganicchemistry.comlibretexts.org | Octanoate salt, Methanethiol |

| Enzyme (Thioesterase) | Highly selective catalysis, often involving a covalent acyl-enzyme intermediate. libretexts.orgnih.gov | Octanoic acid, Methanethiol |

Transesterification with Various Alcohols and Thiols

Transesterification is the process of converting one ester into another through reaction with an alcohol, or one thioester into another via reaction with a thiol. For S-methyl thiooctanoate, reaction with an alcohol (R'-OH) would produce an oxygen ester (methyl octanoate) and methanethiol. wikipedia.org

This reaction can be catalyzed by either acids or bases. The mechanisms are analogous to those for hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Research on the transesterification of thionoesters has shown that base catalysts can be effective, with the reaction being driven by the removal of the more volatile alcohol byproduct (in this case, methanol). youtube.com

Biocatalysts are also highly effective for transesterification. For example, studies on S-ethyl thiooctanoate as an acyl donor in lipase-catalyzed reactions with 2-octanol (B43104) have demonstrated that thioesters are efficient acyl donors, leading to high enantioselectivity under specific conditions. scispace.com This suggests that S-methyl thiooctanoate would behave similarly in enzyme-catalyzed transesterification reactions.

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety of Octanethioic Acid, S-Methyl Ester

The thioester group in S-methyl thiooctanoate is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of other carboxylic acid derivatives.

Reactions with Amines to Form Amides

S-methyl thiooctanoate can react with primary or secondary amines (R'NH₂ or R'₂NH) to form N-substituted amides (octanamides). wikipedia.org This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com Thioesters are generally more reactive towards amines than their corresponding oxygen esters but less reactive than acid chlorides or anhydrides. libretexts.orglibretexts.org

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the thioester. masterorganicchemistry.com

Tetrahedral Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen, although the direct collapse of the intermediate is also possible.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methanethiolate anion (CH₃S⁻) as the leaving group.

Deprotonation: The methanethiolate anion then deprotonates the resulting protonated amide to yield the final neutral amide product and methanethiol.

| Reagent | Product Class | General Mechanism |

| Alcohol (R'-OH) | Ester | Nucleophilic Acyl Substitution |

| Amine (R'-NH₂) | Amide | Nucleophilic Acyl Substitution |

Carbon-Nucleophile Additions and Subsequent Transformations (e.g., Grignard reactions)

The reaction of S-methyl octanethioate with strong carbon-based nucleophiles like Grignard reagents (R-MgX) is a characteristic transformation of thioesters. Unlike their less reactive oxygen-based ester counterparts, thioesters exhibit a distinct reactivity profile. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The initial step involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. adichemistry.commt.com Due to the superior leaving group ability of the methylthiolate anion (⁻SMe) compared to an alkoxide anion (⁻OR), this intermediate is less stable than the one formed from a standard ester. masterorganicchemistry.com It readily collapses, expelling the methylthiolate group and forming a ketone as a transient intermediate. masterorganicchemistry.commnstate.edu

This newly formed ketone is also susceptible to attack by the Grignard reagent. Since Grignard reagents are highly reactive towards ketones, a second equivalent of the nucleophile will immediately add to the ketone's carbonyl group. libretexts.org This second addition leads to a different tetrahedral intermediate, a magnesium alkoxide. Upon acidic workup, this alkoxide is protonated to yield a tertiary alcohol as the final product. masterorganicchemistry.comlibretexts.org This process is often referred to as "double addition".

Nucleophilic Addition: The Grignard reagent adds to the thioester carbonyl.

Elimination: The tetrahedral intermediate collapses, eliminating the methylthiolate leaving group to form a ketone.

Second Nucleophilic Addition: A second molecule of the Grignard reagent adds to the intermediate ketone.

Protonation: Acidic workup protonates the resulting alkoxide to form a tertiary alcohol.

This double addition pathway makes it challenging to isolate the ketone intermediate when using highly reactive nucleophiles like Grignard reagents under standard conditions.

Table 1: Predicted Products from the Reaction of S-Methyl Octanethioate with Grignard Reagents This table presents the expected tertiary alcohol products from the reaction of S-methyl octanethioate with various Grignard reagents, following the double addition mechanism.

| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-Nonanone | 2-Methyl-2-nonanol |

| Ethylmagnesium bromide (C₂H₅MgBr) | 3-Decanone | 3-Ethyl-3-decanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyloctan-1-one | 1,1-Diphenyloctan-1-ol |

Reactivity with Other Organometallic Reagents

The reactivity of S-methyl octanethioate extends to a variety of other organometallic reagents, which can offer greater selectivity compared to Grignard reagents. The choice of reagent can allow for the isolation of the ketone intermediate, avoiding the second addition.

Organolithium Reagents (R-Li): Organolithium compounds are generally more reactive than Grignard reagents. wikipedia.orglibretexts.orgorganicchemistrytutor.com Due to their high reactivity, they typically react with thioesters like S-methyl octanethioate in the same double-addition fashion as Grignards, leading to the formation of tertiary alcohols. libretexts.orgslideshare.net

Organocuprates (Gilman Reagents, R₂CuLi): Lithium dialkylcuprates are "softer" nucleophiles and exhibit greater selectivity. chemistrysteps.comchem-station.com While they react readily with highly electrophilic acid chlorides to produce ketones, their reaction with less reactive thioesters is also a viable method for ketone synthesis. The reduced reactivity of organocuprates, compared to Grignards or organolithiums, often prevents the second addition to the intermediate ketone, allowing for its isolation. chemistrysteps.com This makes them valuable reagents for synthesizing ketones from thioester precursors.

Organozinc and Organomanganese Reagents (Fukuyama Coupling): A highly significant and selective method for converting thioesters to ketones is the Fukuyama coupling. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples an organozinc reagent with a thioester. jk-sci.com The reaction is known for its mild conditions and high tolerance of various functional groups, which would be incompatible with more aggressive organometallic reagents. caltech.edu The mechanism involves oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. organic-chemistry.org More recently, iron-catalyzed versions using organomanganese reagents have also been developed, offering a less expensive and more sustainable alternative. nih.gov These methods are exceptionally useful for synthesizing complex ketones from thioesters like S-methyl octanethioate without the risk of over-addition.

Table 2: Comparison of Reactivity of Organometallic Reagents with S-Methyl Octanethioate This table summarizes the typical primary products obtained from reacting S-methyl octanethioate with different classes of organometallic reagents.

| Reagent Class | Reagent Example | Typical Conditions | Primary Product |

| Grignard Reagent | Propylmagnesium chloride | Anhydrous Ether/THF | 4-Propyl-4-undecanol (Tertiary Alcohol) |

| Organolithium Reagent | Butyllithium | Anhydrous Ether/THF | 5-Butyl-5-dodecanol (Tertiary Alcohol) |

| Organocuprate (Gilman) | Lithium dimethylcuprate | Anhydrous Ether/THF, -78 °C | 2-Nonanone (Ketone) |

| Organozinc (Fukuyama) | Ethylzinc iodide | Pd Catalyst (e.g., Pd(PPh₃)₄), THF | 3-Decanone (Ketone) |

Electrophilic and Radical Reactivity Profiles of this compound

Halogenation Reactions and Mechanisms

Halogenation of S-methyl octanethioate can occur at two primary locations: the α-carbon (the carbon adjacent to the carbonyl group) or along the octyl hydrocarbon chain.

α-Halogenation: Similar to ketones and esters, the α-hydrogens of S-methyl octanethioate are acidic and can be replaced by a halogen (Cl, Br, I). mt.comfiveable.me This reaction proceeds via an enol or enolate intermediate. nih.govlibretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the thioester carbonyl is protonated, facilitating the formation of a thioenol intermediate. This thioenol then acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂) to yield the α-halogenated thioester and HBr. This method typically results in monohalogenation. libretexts.org

Base-Promoted Mechanism: In basic conditions, a base abstracts an α-proton to form a thio-enolate. The thio-enolate, a potent nucleophile, then attacks the halogen. This process is base-promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org A significant issue with base-promoted halogenation is overreaction. The introduced electron-withdrawing halogen atom increases the acidity of the remaining α-proton, making the mono-halogenated product more reactive than the starting material. This often leads to di- or poly-halogenated products. youtube.com

Radical Halogenation: The C-H bonds on the octyl chain can undergo halogenation via a free-radical chain mechanism, particularly under UV light or at high temperatures. libretexts.orgbyjus.com This process involves three steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) by heat or light to form two halogen radicals (2 Cl•). youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the octyl chain to form H-X and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.orgcopernicus.org

Termination: The reaction ceases when radicals combine with each other.

The selectivity of radical halogenation on the octyl chain favors substitution at secondary carbons over primary carbons due to the greater stability of secondary radicals.

Radical-Mediated Cleavage and Addition Processes

The thioester functionality and the long alkyl chain of S-methyl octanethioate are both susceptible to radical-mediated reactions. These processes are typically initiated by radical initiators (e.g., AIBN) or photolysis.

A key reaction pathway involves the cleavage of the carbon-sulfur bonds. Theoretical studies on related sulfur compounds suggest that radical species can add to the sulfur atom, which can be followed by bond cleavage. researchgate.net For S-methyl octanethioate, this could lead to the fragmentation of the molecule. For instance, a radical could initiate the cleavage of the acyl-sulfur (RCO-SMe) or the sulfur-methyl (RCOS-Me) bond. Cleavage of the C–S bond is a known reaction pathway for aromatic sulfide (B99878) radical cations. cmu.eduresearchgate.net

Alternatively, radical initiators can abstract a hydrogen atom from the octyl chain, generating a carbon-centered radical. This radical intermediate can then undergo various subsequent reactions, including:

Addition to Alkenes: If present, the radical can add across a C=C double bond.

Rearrangement: Intramolecular rearrangement to form a more stable radical.

Degradation: Fragmentation of the carbon chain, particularly through β-scission, which involves the cleavage of a bond beta to the radical center. cmu.edu

The presence of the thioester group can also influence radical polymerization processes, with thioester-containing polymers being explored for their degradable properties under specific conditions like hydrolysis or transthioesterification. acs.org

Oxidation Pathways of the Thioester Sulfur

The sulfur atom in S-methyl octanethioate is in a low oxidation state and is readily oxidized. This reaction is analogous to the well-established oxidation of thioethers. acsgcipr.org The oxidation typically occurs in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone.

S-Methyl Octanesulfinothioate (Sulfoxide): The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioester sulfur to a sulfoxide. organic-chemistry.org Careful control of reaction stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. acsgcipr.org Catalytic systems, for instance using metal catalysts like vanadium or tungsten, can facilitate this oxidation with high selectivity under mild conditions. organic-chemistry.orgmdpi.com

S-Methyl Octanesulfonothioate (Sulfone): With an excess of the oxidizing agent (typically two or more equivalents) or under more forcing conditions, the intermediate sulfoxide is further oxidized to the corresponding sulfone. organic-chemistry.org Niobium carbide, for example, has been shown to be an effective catalyst for the complete oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.orgorganic-chemistry.org

The oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the molecule. The resulting sulfoxides and sulfones are more polar and the sulfur center becomes a stronger electron-withdrawing group.

Table 3: Oxidation Products of S-Methyl Octanethioate This table outlines the expected products from the controlled oxidation of the thioester sulfur.

| Oxidizing Agent | Equivalents | Typical Conditions | Primary Product | Product Name |

| m-CPBA | ~1 | CH₂Cl₂, 0 °C to RT | Octane(S-methylsulfinyl)thioate | S-Methyl octanesulfinothioate |

| H₂O₂ | >2 | EtOH, 40 °C, Catalyst | Octane(S-methylsulfonyl)thioate | S-Methyl octanesulfonothioate |

Advanced Spectroscopic and Structural Characterization Techniques for Octanethioic Acid, S Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. magritek.com

Multi-Dimensional NMR for Complete Resonance Assignment

To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the S-methyl octanethioate molecule, multi-dimensional NMR experiments are indispensable. A standard approach involves the use of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. columbia.edu

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward identification of CH, CH₂, and CH₃ groups. columbia.edunih.gov For S-methyl octanethioate, this would reveal the correlation between the S-methyl protons and its corresponding carbon, as well as the correlations for each methylene (B1212753) group in the octanoyl chain and the terminal methyl group.

The HMBC experiment provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for assembling the molecular fragments identified by HSQC. For instance, the protons of the S-methyl group would show a correlation to the carbonyl carbon, and the protons on the α-carbon of the octanoyl chain would also correlate with the carbonyl carbon, thus confirming the thioester linkage. Further HMBC correlations would establish the connectivity of the entire alkyl chain.

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Isotopic Labeling Strategies in NMR Studies for Mechanistic Elucidation

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), is a powerful technique for tracing the fate of atoms through a chemical reaction or biosynthetic pathway. nih.govutoronto.ca In the context of S-methyl octanethioate, this could be used to elucidate the mechanism of its formation or subsequent reactions.

For example, to study the biosynthesis of a natural product containing an octanethioate moiety, one could feed the producing organism a precursor molecule labeled with ¹³C at a specific position. By analyzing the ¹³C NMR spectrum of the isolated natural product, the position of the ¹³C label would reveal how the precursor was incorporated. researchgate.net Similarly, in a synthetic context, using a ¹³C-labeled methylating agent to synthesize S-methyl octanethioate would allow for the unambiguous tracking of the methyl group in subsequent reactions.

Stereospecific isotopic labeling can also provide detailed stereochemical information. researchgate.net While not directly applicable to the linear chain of S-methyl octanethioate, this technique is invaluable for more complex molecules where stereochemistry is a key feature.

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) allows for the determination of the concentration of specific analytes in a sample. ox.ac.uk This is achieved by comparing the integral of an analyte's signal to that of a known concentration standard. ox.ac.uk This technique is particularly useful for monitoring the progress of a chemical reaction in real-time. magritek.comrsc.org

To monitor the synthesis of S-methyl octanethioate, for instance from octanoyl chloride and sodium thiomethoxide, a known amount of an internal standard (a non-reactive compound with a simple spectrum) would be added to the reaction mixture. By acquiring ¹H NMR spectra at regular intervals, the disappearance of the starting material signals and the appearance of the S-methyl octanethioate signals can be integrated and compared to the internal standard. This allows for the calculation of the concentration of each species over time, providing valuable kinetic data. rptu.de

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. pitt.edu

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies for Thioester Characterization

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in a mass spectrometer. pitt.edu

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. pitt.edu This typically causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with a characteristic pattern of fragment ions. For S-methyl octanethioate, key fragmentations would likely include cleavage of the C-S bond, the C-C bonds of the alkyl chain, and McLafferty rearrangement. Analysis of these fragments can help to confirm the structure of the molecule.

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing less volatile or thermally unstable compounds. uni-oldenburg.denih.gov It typically produces a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. However, thioesters can sometimes undergo hydrolysis in the ESI source, which can complicate the analysis. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. measurlabs.combioanalysis-zone.comexcel-in-science.com This precision allows for the determination of the exact molecular formula of a compound. algimed.com

For S-methyl octanethioate, which has a nominal mass of 160, HRMS can distinguish its molecular formula (C₉H₁₈OS) from other potential formulas with the same nominal mass. The experimentally measured accurate mass should be within a few parts per million (ppm) of the calculated theoretical mass for the proposed formula. algimed.com This provides a high degree of confidence in the elemental composition of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural analysis of molecules. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically separated by a fragmentation step. wikipedia.orgnih.gov In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, known as precursor ions, are selected in the first stage of mass spectrometry (MS1). These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with neutral gas molecules. wikipedia.orgwikipedia.org The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry (MS2). This fragmentation process provides detailed information about the molecule's structure. wikipedia.orgnih.gov

For Octanethioic acid, S-methyl ester (molecular weight: 174.3 g/mol ), the molecular ion [M]⁺• at m/z 174 would be selected as the precursor ion. Its fragmentation is expected to follow patterns characteristic of carbonyl compounds and esters, primarily through α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

Key Fragmentation Pathways:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For S-methyl octanethioate, two primary α-cleavage pathways are possible:

Loss of the heptyl radical (•C₇H₁₅), resulting in the formation of a stable acylium ion at m/z 75 .

Loss of the thiomethyl radical (•SCH₃), leading to the heptanoyl cation at m/z 127 .

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon bond. This results in the loss of a neutral alkene molecule (heptene, C₇H₁₄) and the formation of a radical cation at m/z 76 .

The relative intensities of these fragment peaks in the MS/MS spectrum help in confirming the structure of the original molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 174 | [C₉H₁₈OS]⁺• | Molecular Ion (Precursor) |

| 127 | [C₈H₁₅O]⁺ | α-Cleavage (Loss of •SCH₃) |

| 76 | [C₂H₄OS]⁺• | McLafferty Rearrangement |

| 75 | [C₂H₃OS]⁺ | α-Cleavage (Loss of •C₇H₁₅) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization.

Characteristic Absorption Frequencies of the Thioester Carbonyl Group

The carbonyl (C=O) group of a thioester provides a strong, characteristic absorption band in the IR spectrum, though its position differs slightly from that of regular esters. orgchemboulder.com The C=O stretching vibration in thioesters typically appears in the range of 1680–1715 cm⁻¹ . libretexts.org This is at a lower wavenumber compared to saturated aliphatic esters, which absorb at 1735-1750 cm⁻¹. libretexts.org

This shift to a lower frequency is due to the lower electronegativity of sulfur compared to oxygen, which results in less resonance stabilization of the C=O bond, giving it slightly less double-bond character. Studies on simple thioesters like S-methyl thioacetate (B1230152) have shown that the stretching force constant for the thioester carbonyl group is very similar to that found in ketones. nih.gov

Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies

| Compound Class | Typical Wavenumber (cm⁻¹) |

| Thioester | 1680–1715 |

| Saturated Ester | 1735–1750 libretexts.org |

| Ketone | 1710–1720 pressbooks.pub |

| Aldehyde | 1720–1740 libretexts.org |

| Carboxylic Acid | 1700–1725 |

Vibrational Modes Associated with Alkyl Chains and the Sulfur Atom

In addition to the carbonyl group, the vibrational spectra of this compound are characterized by modes associated with its long alkyl chain and the sulfur atom.

Alkyl Chain Vibrations: The C₇H₁₅ (heptyl) chain gives rise to several characteristic vibrations.

C-H Stretching: Strong absorptions from the sp³ C-H bonds of the alkyl chain are expected in the 2850–2960 cm⁻¹ region. pressbooks.pub These include both symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups. uci.edu

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ groups typically appear in the region of 1450–1470 cm⁻¹ and 720-725 cm⁻¹ , respectively.

Sulfur Atom Vibrations:

C-S Stretching: The stretching vibration of the C-S single bond is generally weaker than C-O stretching and appears at lower frequencies. For thioesters, the C(O)-S stretch is expected in the 600–800 cm⁻¹ range. cdnsciencepub.com Studies of methionine have identified C-S stretching modes between 640 and 700 cm⁻¹. researchgate.net The S-CH₃ stretch will also appear in this region. The relatively low frequency and intensity can sometimes make this peak difficult to assign definitively. cdnsciencepub.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850–2960 | Strong |

| C=O Stretch | Thioester | 1680–1715 | Strong |

| CH₂ Bend (Scissor) | Alkyl | 1450–1470 | Medium |

| C-S Stretch | Thioester/Thioether | 600–800 | Weak-Medium |

| CH₂ Rock | Alkyl | 720–725 | Weak-Medium |

X-ray Crystallography of this compound Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. However, this technique requires a high-quality single crystal of the compound. For molecules like this compound, which are liquids or low-melting solids with high conformational flexibility in the alkyl chain, obtaining suitable crystals can be exceptionally challenging. nih.gov

To overcome this limitation, a common and powerful strategy is the formation of derivatives or co-crystals . nih.govmdpi.com

Derivatization: A chemical modification can be made to the molecule to introduce functionalities that promote stronger intermolecular interactions (like hydrogen bonding or π-π stacking), thereby increasing the likelihood of forming a well-ordered crystal lattice. For example, creating a derivative with an aromatic or other rigid group could facilitate crystallization and subsequent X-ray diffraction analysis. nih.gov

Co-crystallization: This involves crystallizing the target molecule with another compound, known as a "coformer." youtube.com The coformer is selected based on its ability to form specific, non-covalent interactions (e.g., hydrogen bonds) with the target molecule, creating a stable, multi-component crystal structure. researchgate.net This approach has been successfully used to obtain crystal structures for many pharmaceutical compounds and other molecules that are difficult to crystallize on their own. nih.gov

While no crystal structure for this compound itself appears to be published, the use of derivatization or co-crystallization presents a viable and established pathway to enable its structural elucidation by X-ray diffraction. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches for Octanethioic Acid, S Methyl Ester

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a flexible molecule like S-methyl octanethioate, with its long alkyl chain, DFT is well-suited to explore its conformational landscape.

A systematic conformational search would be the first step. This involves rotating the various single bonds within the molecule, particularly around the C-C bonds of the octanoyl chain and the C-S and S-CH3 bonds of the thioester group, to identify all possible low-energy structures (conformers). For each of these conformers, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

A hypothetical DFT study on S-methyl octanethioate could generate a table of relative energies for the most stable conformers, similar to the example below:

| Conformer | Dihedral Angle (O=C-S-C) | Relative Energy (kcal/mol) |

| 1 (syn, extended chain) | ~0° | 0.00 |

| 2 (anti, extended chain) | ~180° | Value > 0 |

| 3 (syn, folded chain) | ~0° | Value > 0 |

| ... | ... | ... |

Note: The values in this table are hypothetical and would need to be calculated using DFT methods.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can be used to refine the results obtained from DFT. mit.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with larger basis sets, can provide more accurate geometries and energies.

Geometry optimization of the key conformers of S-methyl octanethioate identified by DFT could be performed at the MP2 level of theory. This would provide highly accurate bond lengths, bond angles, and dihedral angles. While computationally more demanding, these calculations would serve as a benchmark for the DFT results.

Furthermore, ab initio methods are crucial for mapping out the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By exploring the PES, one can identify not only the stable conformers (local minima) but also the transition states that connect them. This provides a detailed picture of the molecule's flexibility and the energy barriers for conformational changes. The activation-relaxation technique (ART nouveau) is one such method that can be used to explore the energy landscape and identify transition states in conjunction with ab initio calculations. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Computational Modeling of Thioester Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of thioesters are fundamental reactions in both chemistry and biology. Computational modeling can elucidate the detailed step-by-step mechanisms of these processes for S-methyl octanethioate.

Hydrolysis: The hydrolysis of a thioester can proceed through either an acid-catalyzed or a base-catalyzed pathway. Using computational methods, the reaction pathway can be modeled by identifying the structures of the reactants, intermediates, transition states, and products. For example, in the base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester.

Transesterification: Similarly, the mechanism of transesterification, where the S-methyl group is exchanged with another alkoxy or thiolate group, can be modeled. This reaction is crucial in various synthetic applications. Theoretical calculations can determine the activation energies for these reactions, providing insights into their kinetics. nih.gov

For both hydrolysis and transesterification, a key output of the computational study would be a reaction energy profile. This profile plots the energy of the system as it progresses along the reaction coordinate, highlighting the energy barriers (activation energies) that must be overcome.

A hypothetical reaction energy profile for the base-catalyzed hydrolysis of S-methyl octanethioate could be represented by the following data:

| Species | Relative Energy (kcal/mol) |

| Reactants (S-methyl octanethioate + OH⁻) | 0.0 |

| Transition State 1 | Calculated Value |

| Tetrahedral Intermediate | Calculated Value |

| Transition State 2 | Calculated Value |

| Products (Octanoate + Methanethiol) | Calculated Value |

Note: These values are hypothetical and would be the result of detailed quantum chemical calculations.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of S-methyl octanethioate in various organic transformations. cam.ac.uk By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can predict where a molecule is most likely to react.

For instance, the carbonyl carbon of the thioester group is known to be electrophilic and thus susceptible to attack by nucleophiles. The magnitude of the partial positive charge on this carbon, which can be quantified using population analysis methods like Natural Bond Orbital (NBO) analysis, can be correlated with its reactivity.

Furthermore, computational models can be used to study the selectivity of reactions. For example, if a reagent can react at multiple sites on the S-methyl octanethioate molecule, calculations can be performed to determine the activation energies for each possible reaction pathway. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity or chemoselectivity of the reaction. Such predictive models can significantly aid in the design of synthetic routes involving thioesters. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules and their interactions over time. mdpi.com

For S-methyl octanethioate, an MD simulation would involve placing a large number of these molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. This allows for the simulation of the bulk properties of the liquid, such as density, viscosity, and diffusion coefficients.

A key aspect that can be investigated with MD simulations is the nature and strength of intermolecular interactions. For a relatively nonpolar molecule like S-methyl octanethioate, the dominant intermolecular forces would be van der Waals interactions (specifically, London dispersion forces) between the long alkyl chains. The thioester group, with its polar C=O bond, would also contribute to dipole-dipole interactions.

By analyzing the radial distribution functions (RDFs) from an MD simulation, one can determine the probability of finding another molecule at a certain distance from a reference molecule. This provides a detailed picture of the liquid structure and how the molecules pack together. For example, the RDF between the sulfur atoms of two different S-methyl octanethioate molecules would reveal the typical separation between the thioester groups in the liquid phase.

The results of MD simulations can be crucial for understanding the physical properties of S-methyl octanethioate and how it interacts with other molecules in a mixture or solution.

Solvation Effects on Octanethioic Acid, S-Methyl Ester Reactivity

Currently, there is a lack of specific published research detailing the solvation effects on the reactivity of S-methyl octanethioate through computational approaches. General theoretical studies on thioesters indicate that solvent polarity can influence the stability of transition states in reactions such as hydrolysis and aminolysis. However, without specific computational data for S-methyl octanethioate, a quantitative analysis of these effects remains speculative.

Binding Interactions with Model Systems (e.g., enzyme active sites)

Similarly, specific computational studies, such as molecular docking or molecular dynamics simulations, detailing the binding interactions of S-methyl octanethioate with enzyme active sites are not prominently available in the scientific literature. While many enzymes utilize thioester substrates, and their mechanisms are studied computationally, these investigations often focus on more complex, biologically relevant thioesters rather than the simpler S-methyl octanethioate. Therefore, no specific data on its binding modes, interaction energies, or key interacting residues within a model enzyme active site can be provided at this time.

Analytical Methodologies for the Detection and Quantification of Octanethioic Acid, S Methyl Ester

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like octanethioic acid, S-methyl ester. It allows for the separation of the target analyte from other matrix components prior to detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Thioesters

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile sulfur compounds, including S-methyl thioesters. iwaponline.comnih.gov The volatility of this compound makes it an ideal candidate for GC analysis. nist.govnist.gov Optimization of GC-MS parameters is critical for achieving the required sensitivity and resolution, especially in complex samples like fermented beverages or biological extracts. nih.gov

Sample Preparation and Injection: For samples with low concentrations of the analyte, preconcentration techniques are often employed. Headspace solid-phase microextraction (HS-SPME) is a common method used to extract and concentrate volatile sulfur compounds from a sample matrix before introduction into the GC-MS system. nih.govnih.gov The choice of SPME fiber coating is crucial; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for a range of sulfur compounds. nih.gov Other pre-concentration techniques suited for GC include thermal desorption tubes (TD) and needle-trap devices (NTDs). frontiersin.org

Chromatographic Conditions: The choice of the GC column is vital for separating the target thioester from other volatile compounds. Non-polar columns, such as those with a polydimethylsiloxane-like stationary phase, are often used for the initial separation of sulfur compounds. chromatographyonline.com The National Institute of Standards and Technology (NIST) reports a normal alkane retention index of 1293 for this compound on a non-polar column. nist.gov In comprehensive two-dimensional gas chromatography (GCxGC), a second column with a different selectivity, such as a low-bleed wax stationary phase, can be used to further separate the analytes from the matrix. chromatographyonline.com

Mass Spectrometry Detection: Standard electron ionization (EI) at 70 eV is typically used for generating mass spectra. The resulting fragmentation pattern provides a fingerprint for the identification of this compound. For enhanced sensitivity, especially in trace analysis, triple quadrupole (QqQ) mass spectrometers can be used in selected reaction monitoring (SRM) mode. youtube.com High-resolution mass spectrometry (HRMS) offers increased specificity and confidence in identification. frontiersin.org

| Parameter | Condition | Reference |

|---|---|---|

| Pre-concentration | HS-SPME with DVB/CAR/PDMS fiber | nih.gov |

| GC Column (1D) | Non-polar (e.g., HP-5MS, polydimethylsiloxane-based) | chromatographyonline.comoup.com |

| GC Column (2D) | Low-bleed wax stationary phase | chromatographyonline.com |

| Carrier Gas | Helium | oup.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | youtube.com |

| Detector | Mass Spectrometer (Quadrupole, Triple Quadrupole, or TOF) | frontiersin.orgyoutube.com |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

While GC-MS is well-suited for volatile thioesters, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. nih.gov Reverse-phase HPLC has been successfully used to determine the physicochemical parameters of S-methyl thioesters. nih.gov

Separation and Detection: In a typical reverse-phase HPLC setup, a C18 column is used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govdiva-portal.org Detection of thioesters can be challenging as they often lack a strong UV chromophore. Therefore, derivatization is frequently employed to attach a UV-active or fluorescent label. diva-portal.org Alternatively, a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used. LC-MS, in particular, provides high selectivity and sensitivity, allowing for the identification and quantification of thioesters in complex mixtures. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile/methanol | nih.govdiva-portal.org |

| Detector | UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) | nih.govdiva-portal.org |

Preparative Chromatography for Purification and Isolation

When pure standards of this compound are required for research or as analytical standards, preparative chromatography is the method of choice. interchim.com This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound from a mixture. youtube.com

The process begins with the development of an analytical HPLC method that achieves good separation of the target compound. interchim.com This method is then scaled up to a preparative system, which involves using a larger column, a higher flow rate, and injecting a larger sample volume. youtube.com The eluent containing the separated compounds passes through a detector, and a fraction collector is used to collect the portion containing the purified this compound. youtube.com The purity of the collected fractions is then typically verified by analytical HPLC or GC-MS. nih.gov

Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical methods can be developed for thioester detection, often involving chemical modification to enhance the signal.

Derivatization Strategies for Enhanced Detection and Separation (e.g., FAME preparation)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For thioesters, this can enhance detectability by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. diva-portal.orgnih.gov While Fatty Acid Methyl Ester (FAME) preparation is a common derivatization technique in lipid analysis, it is more relevant for converting free fatty acids, triacylglycerols, or phospholipids (B1166683) into their corresponding methyl esters for GC analysis. nih.gov

For this compound, which is already a methyl ester, derivatization would focus on the thioester linkage itself. One approach involves the aminolysis of the thioester with a reagent containing a fluorescent tag. nih.gov Another strategy is the reduction of the thioester to a thiol, which can then be reacted with a thiol-specific fluorescent probe, such as a boron-dipyrromethene (BODIPY) derivative. nih.gov Such derivatization is particularly useful in HPLC with fluorescence detection, which is known for its high sensitivity and selectivity. diva-portal.org

Development of Biosensors for Thioester Detection in Non-Clinical Contexts

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. mdpi.com They offer the potential for rapid, sensitive, and portable analysis. For thioester detection in non-clinical settings like environmental monitoring or food quality control, biosensors are an emerging area of research. mdpi.commdpi.com

One approach involves using enzymes that specifically react with thioesters. The consumption of a substrate or the formation of a product can be monitored by an electrochemical or optical transducer. nih.gov For instance, an esterase that can hydrolyze the thioester bond could be immobilized on an electrode. The release of the thiol product could then be detected electrochemically.

Another strategy employs whole-cell biosensors. Bacteria can be genetically engineered to produce a reporter protein (e.g., Green Fluorescent Protein, GFP) in the presence of a specific compound or a class of compounds. mdpi.com While specific biosensors for this compound are not widely reported, the principles have been demonstrated for other organic pollutants. mdpi.com These sensors can provide information on the bioavailability of the target compound in a given sample. mdpi.com

Sample Preparation and Matrix Effects in Complex Systems

Extraction and Enrichment Protocols from Environmental or Biological Matrices

The isolation and concentration of this compound from complex samples such as soil, water, or biological tissues is a critical first step to overcome matrix effects and achieve the necessary detection limits. The choice of extraction technique is dictated by the sample matrix and the physicochemical properties of the analyte.

For the analysis of volatile sulfur compounds like S-methyl thioesters, headspace-based techniques are particularly prevalent as they minimize sample handling and reduce the extraction of non-volatile matrix components. researchgate.netresearchgate.netnih.gov Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient method for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace. nih.gov The selection of the SPME fiber coating is crucial for effective extraction. For volatile sulfur compounds, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed due to their high affinity for such analytes. researchgate.net Optimization of extraction parameters, including temperature, time, and sample volume, is essential to maximize recovery. nih.govnih.gov For instance, in the analysis of volatile sulfur compounds in fermented beverages, extraction time and temperature were identified as critical parameters, with optimal extraction achieved at 50 °C for 30 minutes. nih.gov

In cases where the matrix is solid or semi-solid, such as soil or biological tissues, a preliminary extraction step may be required. This can involve liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) using an appropriate organic solvent. For the analysis of short-chain fatty acids (SCFAs) in various biological matrices like plasma, feces, and liver tissue, an initial extraction with ethanol (B145695) followed by acidification has been successfully employed. nih.gov While not specific to thioesters, this approach highlights a general strategy for extracting small, volatile molecules from complex biological samples. Subsequent to extraction, the extract can be concentrated and then subjected to analysis.

For aqueous samples such as wastewater, direct aqueous injection or headspace techniques can be utilized. mdpi.com Given the potential for low concentrations of this compound, a pre-concentration step is often necessary. HS-SPME is also applicable here, with the addition of salt to the sample matrix often used to enhance the partitioning of the analyte into the headspace. nih.gov

A summary of potential extraction and enrichment protocols applicable to this compound is presented in Table 1.

Table 1: Potential Extraction and Enrichment Protocols for this compound

| Analytical Technique | Matrix Type | Principle | Key Parameters to Optimize |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Water, Soil, Biological Fluids, Food | Adsorption of volatile analytes from the headspace onto a coated fiber. | Fiber coating, extraction time and temperature, sample volume, salt addition. |

| Liquid-Liquid Extraction (LLE) | Biological Fluids, Water | Partitioning of the analyte between two immiscible liquid phases. | Solvent type, solvent-to-sample ratio, pH, mixing time. |

| Solid-Liquid Extraction (SLE) | Soil, Biological Tissues, Food | Extraction of the analyte from a solid sample into a liquid solvent. | Solvent type, extraction time, temperature, particle size of the solid. |

Method Validation for Accuracy and Precision in Analytical Quantification

Once an extraction and analytical method, typically gas chromatography coupled with mass spectrometry (GC-MS), is established, it must be rigorously validated to ensure the reliability of the quantitative data. nih.govresearchgate.net Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the resulting calibration curve. A coefficient of determination (R²) value close to 1.0 indicates a strong linear relationship. For the analysis of short-chain fatty acids in fecal samples, excellent linearity with R² > 0.99994 was achieved. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. Good recovery rates for short-chain fatty acids in various biological matrices have been reported to be in the range of 95–117%. researchgate.net